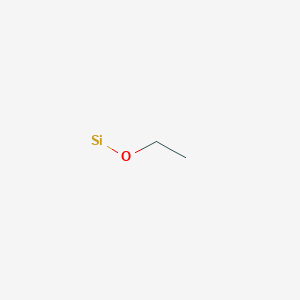

Ethoxysilane

Description

Propriétés

Numéro CAS |

18165-31-6 |

|---|---|

Formule moléculaire |

C2H8OSi |

Poids moléculaire |

73.15 g/mol |

InChI |

InChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3 |

Clé InChI |

CWAFVXWRGIEBPL-UHFFFAOYSA-N |

SMILES |

CCO[Si] |

SMILES canonique |

CCO[Si] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethoxysilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of ethoxysilanes, with a focus on ethoxysilane and the widely utilized trithis compound (B36694). This document delves into their physical and chemical characteristics, reactivity, and the experimental methodologies used for their determination, presented in a format tailored for research and development professionals.

Introduction to Ethoxysilanes

Ethoxysilanes are a class of organosilicon compounds characterized by the presence of one or more ethoxy groups (-OCH₂CH₃) bonded to a silicon atom. These compounds are versatile precursors and intermediates in a variety of chemical processes, including the synthesis of silicones, surface modification of materials, and as reducing agents in organic synthesis. Their utility stems from the reactivity of the silicon-ethoxy bond, which is susceptible to hydrolysis, and in the case of trithis compound, the presence of a reactive silicon-hydride bond.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound and trithis compound are summarized below. These tables provide a quick reference for key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 18165-31-6 |

| Molecular Formula | C₂H₈OSi |

| Molecular Weight | 76.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 194 °C @ 1 Torr[1] |

| Melting Point | < -73 °C[1] |

| Density | 0.880 g/cm³[1] |

Table 2: Physical and Chemical Properties of Trithis compound

| Property | Value |

| CAS Number | 998-30-1 |

| Molecular Formula | C₆H₁₆O₃Si |

| Molecular Weight | 164.276 g/mol [2] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 134–135 °C[2] |

| Density | 0.89 g/cm³[2] |

| Solubility | Soluble in organic solvents; reacts with water.[2] |

Reactivity and Signaling Pathways

The reactivity of ethoxysilanes is dominated by two key processes: the hydrolysis of the ethoxy groups and, in the case of trithis compound, reactions involving the Si-H bond.

Hydrolysis of Ethoxysilanes

The hydrolysis of ethoxysilanes is a fundamental reaction that leads to the formation of silanols (Si-OH), which can then undergo condensation to form siloxane bonds (Si-O-Si). This process is the basis for the use of ethoxysilanes in sol-gel processes and as surface modifying agents. The reaction can be catalyzed by both acids and bases.

Caption: Generalized pathway for the hydrolysis and condensation of a trithis compound.

Reaction with Silica (B1680970) Surfaces

A significant application of ethoxysilanes is the modification of silica surfaces. This process involves the reaction of the this compound with silanol (B1196071) groups (Si-OH) on the silica surface, leading to the formation of a covalent bond. This is widely used in chromatography and for the preparation of immobilized catalysts.[3][4][5]

Caption: Workflow of an this compound reacting with a silica surface.

Experimental Protocols

Detailed methodologies for determining the fundamental properties of ethoxysilanes are crucial for reproducible research. The following sections outline protocols for key experiments.

Determination of Boiling Point (Thiele Tube Method)

This method is a common and effective way to determine the boiling point of a small sample of a liquid.

Materials:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (0.5-1 mL) of the this compound sample into the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube with a controlled flame or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Caption: Experimental workflow for boiling point determination.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precise volume used to determine the density of a liquid.

Materials:

-

Pycnometer (e.g., 25 mL)

-

Analytical balance (readable to 0.0001 g)

-

Thermometer

-

Water bath

-

The this compound sample

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Carefully adjust the water level to the calibration mark on the pycnometer.

-

Dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample and bring it to the same temperature in the water bath.

-

Adjust the liquid level to the calibration mark.

-

Dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with the this compound (m₃).

-

The density of the this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

The rate of hydrolysis of an this compound can be monitored by observing changes in its infrared spectrum over time. Specifically, the disappearance of Si-O-C stretching bands and the appearance of Si-OH and O-H stretching bands can be tracked.

Materials:

-

FTIR spectrometer with an appropriate cell (e.g., liquid transmission cell)

-

This compound sample

-

Solvent (e.g., a non-reactive organic solvent like acetonitrile)

-

Water (as the reactant)

-

Catalyst (acid or base, optional)

Procedure:

-

Prepare a solution of the this compound in the chosen solvent at a known concentration.

-

Record the initial FTIR spectrum of the anhydrous this compound solution. Identify the characteristic peaks for the Si-O-C bonds (typically in the 1100-1000 cm⁻¹ region).

-

Initiate the hydrolysis reaction by adding a known amount of water (and catalyst, if used) to the solution.

-

Immediately begin acquiring FTIR spectra at regular time intervals.

-

Monitor the decrease in the absorbance of the Si-O-C peak and the increase in the absorbance of the broad O-H stretching band (around 3400 cm⁻¹) and the Si-OH stretching band (around 900 cm⁻¹).

-

The rate of hydrolysis can be determined by plotting the concentration of the this compound (proportional to the absorbance of the Si-O-C peak) versus time.

Synthesis Protocols

Synthesis of Trithis compound

Trithis compound can be synthesized by the direct reaction of silicon powder with ethanol in the presence of a copper catalyst.[6]

Materials:

-

Silicon powder

-

Anhydrous ethanol

-

Copper catalyst (e.g., cuprous chloride)

-

High-boiling point solvent (e.g., heat conducting oil)

-

Reaction flask with a stirrer, condenser, and addition funnel

-

Heating mantle

Procedure:

-

Activate the silicon powder by heating with a composite catalyst of cupric oxide and cuprous oxide.[6]

-

In a reaction flask, suspend the activated silicon powder and the main catalyst (e.g., Raney copper) in the high-boiling point solvent.

-

Heat the mixture to the reaction temperature (e.g., 230-240 °C).

-

Slowly add anhydrous ethanol to the stirred reaction mixture.

-

The trithis compound product will distill from the reaction mixture. Collect the distillate.

-

The crude product can be purified by fractional distillation.

Safety and Handling

Ethoxysilanes are flammable liquids and can be irritating to the skin, eyes, and respiratory system.[7][8] Trithis compound, in particular, is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[7]

General Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (neoprene or nitrile rubber), and a lab coat.[7][9]

-

Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong acids and oxidizing agents.[7]

-

Ground and bond containers when transferring the material to prevent static discharge.[7]

In Case of a Spill:

-

Eliminate all ignition sources.

-

Absorb the spill with a non-combustible material like sand or vermiculite.

-

Collect the absorbed material into a sealed container for proper disposal.

This guide provides a foundational understanding of the properties of ethoxysilanes for scientific and industrial applications. For more specific applications or in-depth studies, consulting the primary literature is recommended.

References

- 1. tandfonline.com [tandfonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. CN1810811A - Production process of triethoxy silane - Google Patents [patents.google.com]

- 7. nj.gov [nj.gov]

- 8. gelest.com [gelest.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Ethoxysilanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethoxysilane chemistry, focusing on their molecular structure, reactivity, and the experimental methodologies used to characterize these properties. The information presented is intended to support research and development activities where ethoxysilanes are employed, such as in drug delivery, surface modification, and materials science.

Chemical Structure of Ethoxysilanes

Ethoxysilanes are a class of organosilicon compounds characterized by the presence of one or more ethoxy groups (-OCH₂CH₃) bonded to a central silicon atom. The general formula for an this compound can be represented as RₙSi(OC₂H₅)₄₋ₙ, where 'R' represents a hydrogen atom or an organic substituent, and 'n' can range from 0 to 3.

The core of an this compound's structure is the silicon (Si) atom, which is typically tetravalent. The key functional components are:

-

Ethoxy Groups (-OC₂H₅): These are the primary reactive sites for hydrolysis. The silicon-oxygen bond is susceptible to cleavage by water, initiating the condensation process.

-

Organic Substituents (R): The nature of the 'R' group significantly influences the properties and reactivity of the this compound. These groups can be simple alkyl chains or more complex functional moieties, such as amino, epoxy, or vinyl groups, which can impart specific functionalities to the final material.

The geometry around the silicon atom is tetrahedral. The bond lengths and angles can vary slightly depending on the nature and steric bulk of the substituents.

Reactivity of Ethoxysilanes: Hydrolysis and Condensation

The utility of ethoxysilanes in a wide range of applications stems from their ability to undergo hydrolysis and condensation reactions. These two processes are the fundamental steps in the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers and silica (B1680970) networks.

Hydrolysis

In the presence of water, the ethoxy groups of an this compound are hydrolyzed to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct.[1] This reaction can be catalyzed by either acids or bases.

R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3C₂H₅OH

The rate of hydrolysis is influenced by several factors:

-

pH: Hydrolysis is slowest at a neutral pH of around 7 and is significantly accelerated under acidic or basic conditions.[2]

-

Steric Hindrance: The steric bulk of the alkoxy group and the organic substituent can affect the rate of hydrolysis. For instance, methoxysilanes hydrolyze 6-10 times faster than the corresponding ethoxysilanes due to the smaller size of the methoxy (B1213986) group.[2]

-

Water Concentration: The concentration of water in the reaction medium directly impacts the equilibrium of the hydrolysis reaction.

Condensation

The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O [3]

-

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH [3]

The condensation process leads to the formation of oligomers and eventually a cross-linked three-dimensional network, which is the basis of the sol-gel process.

Quantitative Data on this compound Reactivity

The following tables summarize kinetic data for the hydrolysis and condensation of various ethoxysilanes under different catalytic conditions. This data is crucial for controlling the reaction rates and the final properties of the resulting materials.

| This compound | Catalyst | Medium | Rate Constant (k) | Reference |

| Tetrathis compound (TEOS) | HCl | Ethanol | 3.91 x 10⁻⁴ M⁻¹ min⁻¹ (First Hydrolysis Step) | [3] |

| Tetrathis compound (TEOS) | HCl | Methanol (B129727) | 22.24 x 10⁻⁴ M⁻¹ min⁻¹ (First Hydrolysis Step) | [3] |

| Tetrathis compound (TEOS) | NH₃ | - | 0.002 - 0.5 M⁻¹ h⁻¹ (Hydrolysis) | [3] |

| Methyltrithis compound (MTES) | Acid | - | 0 - 0.23 M⁻¹ min⁻¹ (Hydrolysis, pH 2-4) | [3] |

| Dimethyldithis compound (DMDES) | Acid | - | 0 - 0.6 M⁻¹ min⁻¹ (Hydrolysis, pH 2-5) | [3] |

| Octyltrithis compound (OTES) | - | Octane/Water | Hydrolysis (k_h) and Condensation (k_c) rates reported | [3] |

| Phenyltrithis compound (PTES) | K₂CO₃ | THF | 2.87 ± 0.14 e⁻⁸ M⁻²·³ s⁻¹ | [3] |

| Propyltrithis compound (PrTES) | K₂CO₃ | THF | 1.26 ± 0.11 e⁻⁸ M⁻²·¹ s⁻¹ | [3] |

Experimental Protocols

Synthesis of a Functionalized this compound (Illustrative Example: 3-Aminopropyltrithis compound)

This protocol describes a general method for the synthesis of functionalized ethoxysilanes via the aza-Michael addition.

Materials:

-

Acrylate (B77674) derivative (e.g., methyl acrylate)

-

Methanol (solvent)

Procedure:

-

Dissolve 3-aminopropyltrithis compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Slowly add the acrylate derivative to the solution at room temperature while stirring.

-

Heat the reaction mixture to 50°C and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting functionalized this compound product by vacuum distillation or column chromatography.

Monitoring this compound Hydrolysis and Condensation using ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful technique to quantitatively monitor the progress of hydrolysis and condensation reactions of ethoxysilanes.

Sample Preparation:

-

In an NMR tube, prepare a reaction mixture containing the this compound, water, a suitable solvent (e.g., ethanol-d6 (B42895) for locking), and a catalyst (if required).

-

The molar ratios of the reactants should be precisely controlled to match the experimental design.

-

It is often beneficial to cool the sample to slow down the initial rapid reactions before placing it in the NMR spectrometer.

NMR Data Acquisition:

-

Acquire a series of ²⁹Si NMR spectra over time. The time intervals between spectra should be adjusted based on the expected reaction rate.

-

Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.

-

A sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the silicon nuclei) should be used between scans.

Data Analysis:

-

Identify and assign the peaks in the ²⁹Si NMR spectra corresponding to the starting this compound, the hydrolyzed intermediates (monomers with one, two, or three silanol groups), and the various condensed species (dimers, trimers, cyclic structures, etc.).

-

Integrate the peak areas for each species at each time point.

-

The concentration of each species can be determined from the relative integral intensities.

-

Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways and a typical experimental workflow.

References

An In-depth Technical Guide to Triethoxysilane as a Surface Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of materials science, biotechnology, and pharmaceutical development, the ability to precisely engineer the interface between a material and its biological environment is paramount. Surface modification is a key enabling technology in these fields, and among the vast array of chemical tools available, triethoxysilanes stand out for their versatility and robustness in altering the surface properties of a wide range of substrates. This technical guide provides a comprehensive overview of triethoxysilane (B36694) chemistry, its application as a surface modifier, detailed experimental protocols for its use and characterization, and quantitative data to guide researchers in their endeavors.

Trithis compound is an organosilicon compound with the chemical formula HSi(OC2H5)3.[1] It is a colorless liquid that serves as a precursor for the synthesis of a diverse family of organosilanes.[2][3] The core of its utility lies in its dual reactivity: the ethoxy groups can be hydrolyzed to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on a substrate to form stable covalent bonds, while the hydrogen atom can be replaced with a variety of organofunctional groups ('R' groups).[4] This 'R' group can be tailored to impart specific functionalities to a surface, such as hydrophobicity, hydrophilicity, biocompatibility, or the ability to immobilize biomolecules.[4]

This guide will delve into the fundamental reaction mechanisms of triethoxysilanes, provide practical experimental procedures for surface modification and characterization, and present key quantitative data to aid in the design and execution of experiments for researchers, scientists, and drug development professionals.

Core Principles: The Chemistry of Trithis compound Surface Modification

The surface modification process using organofunctional triethoxysilanes is a two-step mechanism involving hydrolysis and condensation.[4] This elegant and controllable chemistry allows for the precise engineering of surface properties.

Hydrolysis

In the presence of water, the ethoxy groups (-OCH2CH3) of the trithis compound molecule undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base.[4] The degree of hydrolysis can be controlled by factors such as pH, water concentration, and reaction time.[4]

Condensation

The newly formed silanol groups can then react in two primary ways:

-

Surface Condensation: The silanol groups on the trithis compound molecule react with hydroxyl groups present on the surface of inorganic substrates like silica, glass, and metal oxides to form stable, covalent siloxane bonds (Si-O-Si). This step firmly anchors the silane (B1218182) molecule to the surface.[4]

-

Cross-linking: Adjacent hydrolyzed silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface. This can lead to the formation of a robust monolayer or, under certain conditions, a thicker multilayer coating.[4]

The ability to introduce a wide variety of organofunctional 'R' groups allows for the tailoring of surface properties for specific applications.

Quantitative Data on Trithis compound Modified Surfaces

The effectiveness of surface modification with triethoxysilanes can be quantified through various analytical techniques. The following tables summarize key quantitative data from the literature, providing a comparative reference for researchers.

Table 1: Contact Angle Measurements of Various Trithis compound-Modified Surfaces

| Substrate | Trithis compound Derivative | Water Contact Angle (°) | Reference |

| Polyester Fabric | Vinyltrithis compound (VTES) | Increased with VTES concentration | [1] |

| Glass | (3-Aminopropyl)trithis compound (APTES) | ~68.1° (from 0.8° on unmodified) | [5] |

| ZnO | Alkyltrithis compound | Approaching 106° | [6] |

| Alginate Film | APTES-modified Cellulose Nanofibers | Increased from 42° to 83° | [7] |

| SiO2 | Vinyl trimethoxy silane (VTMS) | Up to 154° | [8] |

Table 2: Elemental Composition of (3-Aminopropyl)trithis compound (APTES) Modified Surfaces by XPS

| Substrate | Atomic Concentration (%) | Reference |

| Si | N | |

| MnFe2O4@SiO2 | 8.98 | 8.68 |

| Polymer Surfaces | ~10 | ~10 |

| Gold | Si:S ratio of 1.5:1 (with MPTMS) | S:N ratio of 2:1 (with MPTMS) |

Table 3: Surface Roughness of Surfaces Before and After Silanization with Aminosilanes

| Substrate | Silane | Roughness (Ra/RMS) | Reference |

| Silicon Wafer | Uncoated | Ra = 0.09 nm | [9] |

| Silicon Wafer | (3-Aminopropyl)trimthis compound (APTMS) | Ra = 0.28 nm | [9] |

| Silicon Wafer | (3-Aminopropyl)methyldithis compound (APMDES) | Ra = 0.12 nm | [9] |

| ALD Al2O3 | Uncoated | RMS = 0.106 nm | [10] |

| ALD Al2O3 | (3-Aminopropyl)trithis compound (APTES) | RMS = 0.166 nm | [10] |

| ALD TiO2 | Uncoated | RMS = 0.107 nm | [10] |

| ALD TiO2 | (3-Aminopropyl)trithis compound (APTES) | RMS = 0.142 nm | [10] |

| ALD ZnO | Uncoated | RMS = 0.578 nm | [10] |

| ALD ZnO | (3-Aminopropyl)trithis compound (APTES) | RMS = 0.798 nm | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful surface modification. The following sections provide methodologies for substrate preparation, silanization, and key characterization techniques.

Protocol 1: General Procedure for Silanization of a Glass Surface

This protocol describes a general method for modifying a glass surface with an aminosilane, such as (3-aminopropyl)trithis compound (APTES).

1. Substrate Cleaning and Activation: a. Thoroughly wash the glass slides with a laboratory detergent and rinse extensively with deionized water. b. Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to remove organic residues and generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. c. Rinse the slides copiously with deionized water. d. Dry the slides under a stream of nitrogen gas or in an oven at 110-120°C.

2. Silanization: a. Prepare a 1-5% (v/v) solution of the desired trithis compound in an anhydrous solvent such as toluene (B28343) or ethanol (B145695) in a clean, dry reaction vessel. b. Immerse the cleaned and activated glass slides in the silane solution. c. Allow the reaction to proceed for 1-2 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).[11]

3. Rinsing and Curing: a. Remove the slides from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any unbound silane molecules. b. Perform a final rinse with ethanol or isopropanol. c. Dry the slides under a stream of nitrogen. d. Cure the silane layer by baking the slides in an oven at 110-120°C for 1-2 hours. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.[11]

4. Storage: a. Store the modified slides in a desiccator to prevent moisture absorption and contamination.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of Silanized Surfaces

XPS is a powerful technique to determine the elemental composition and chemical states of the elements on the modified surface.

1. Sample Preparation: a. Mount the silane-modified substrate on the sample holder using double-sided conductive tape. b. Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

2. Data Acquisition: a. Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify the elements present on the surface.[11] b. Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s, Si 2p). Use a pass energy of 20-40 eV for high-resolution scans to achieve better energy resolution.[11]

3. Data Analysis: a. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. b. Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical states of the elements. c. Calculate the atomic concentrations of the elements from the peak areas using appropriate relative sensitivity factors (RSFs).

Protocol 3: Atomic Force Microscopy (AFM) Characterization of Silanized Surfaces

AFM is used to visualize the surface topography and measure the roughness of the silane layer.

1. Sample Preparation: a. Mount the silane-modified substrate on an AFM sample puck using a suitable adhesive.

2. Imaging: a. Use a tapping mode or contact mode AFM to scan the surface. Tapping mode is generally preferred for soft organic layers to minimize sample damage. b. Select an appropriate cantilever with a sharp tip. c. Optimize imaging parameters such as scan size, scan rate, setpoint, and gains to obtain high-quality images.

3. Data Analysis: a. Process the AFM images to remove artifacts such as tilt and bow using the instrument's software. b. Calculate the root-mean-square (RMS) roughness and average roughness (Ra) from the height data of the images. c. Analyze the images for the presence of aggregates or islands to assess the uniformity of the silane coating.

Protocol 4: Contact Angle Goniometry

This technique measures the wettability of the surface, which is a direct indicator of the change in surface energy after modification.

1. Sample Preparation: a. Place the silane-modified substrate on the sample stage of the contact angle goniometer.

2. Measurement: a. Dispense a small droplet (typically a few microliters) of a probe liquid (e.g., deionized water) onto the surface. b. Capture an image of the droplet at the solid-liquid-vapor interface. c. The software of the goniometer will then calculate the contact angle by fitting the droplet shape to a mathematical model. d. For more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.

Visualizations: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Applications in Research and Drug Development

The ability to tailor surface properties with triethoxysilanes has profound implications for various research and development areas, particularly in the pharmaceutical and biomedical fields.

-

Biomaterials and Tissue Engineering: Surface modification with triethoxysilanes is crucial for improving the biocompatibility of materials used in implants and tissue scaffolds. By introducing specific functional groups, such as amines or peptides, cell adhesion, proliferation, and differentiation can be precisely controlled, leading to better integration of the biomaterial with the surrounding tissue.[4]

-

Drug Delivery Systems: Triethoxysilanes are used to modify the surface of nanoparticles and other drug carriers to enhance their stability, circulation time, and targeting capabilities.[12] For instance, functionalizing nanoparticles with polyethylene (B3416737) glycol (PEG) using a trithis compound linker can reduce clearance by the immune system.

-

Biosensors and Diagnostics: The immobilization of biomolecules, such as antibodies and enzymes, onto sensor surfaces is a critical step in the development of biosensors. Trithis compound chemistry provides a robust and reliable method for creating a stable and functional interface for bioreceptor attachment, leading to enhanced sensitivity and specificity of the diagnostic device.[4]

-

Microarrays: The functionalization of glass slides with aminosilanes is a standard procedure for the fabrication of microarrays, enabling the covalent attachment of DNA, proteins, or other biomolecules.[13]

Conclusion

Trithis compound and its derivatives represent a powerful and versatile class of reagents for surface modification. The straightforward and controllable nature of the hydrolysis and condensation reactions, coupled with the vast library of available organofunctional groups, enables the precise engineering of surfaces for a wide range of applications in research, diagnostics, and drug development. A thorough understanding of the reaction mechanisms and the use of detailed experimental protocols for both modification and characterization are essential for achieving reproducible and reliable results. This guide provides a solid foundation for researchers and scientists to effectively utilize trithis compound chemistry to advance their scientific and technological goals.

References

- 1. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Influence of amino silane-modified nanocellulose on the physico-chemical and mechanical properties of alginate films - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. osti.gov [osti.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Mechanism of Ethoxysilane Hydrolysis and Condensation

This technical guide provides a comprehensive overview of the fundamental chemical reactions governing the hydrolysis and condensation of ethoxysilanes. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction mechanisms, influencing factors, quantitative kinetics, and common experimental protocols.

Introduction

Ethoxysilanes, such as tetraethoxysilane (TEOS), are a class of organosilicon compounds widely utilized as precursors in the synthesis of silica-based materials through the sol-gel process.[1] The transformation from a liquid-phase precursor to a solid-state inorganic network is driven by two fundamental reactions: hydrolysis and condensation.[2] A thorough understanding of these mechanisms is critical for controlling the structure, properties, and performance of the final materials, which have applications ranging from drug delivery vehicles to advanced catalyst supports.

The overall process can be summarized in three primary reactions:

-

Hydrolysis: The replacement of an ethoxy group (-OC₂H₅) with a hydroxyl group (-OH).

-

Water Condensation: The formation of a siloxane bridge (Si-O-Si) from two silanol (B1196071) groups, releasing a water molecule.

-

Alcohol Condensation: The reaction between a silanol group and an ethoxy group to form a siloxane bridge, releasing an ethanol (B145695) molecule.[2]

These reactions typically occur concurrently and are reversible.[3] The kinetics and pathways are highly sensitive to various experimental parameters, most notably pH, catalyst, and the water-to-silane ratio.[4]

Core Reaction Mechanisms

The polymerization of ethoxysilanes is a complex process involving a cascade of hydrolysis and condensation steps.[5] The key functional group transformations are:

-

Hydrolysis: ≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH

-

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: ≡Si-OC₂H₅ + HO-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH

The interplay of these reactions dictates the structure of the resulting polymer, from linear chains to highly branched, colloidal particles.[2]

Catalysis: Acidic vs. Basic Conditions

The rates of both hydrolysis and condensation are significantly influenced by the presence of acid or base catalysts. The reaction rate minimum for hydrolysis occurs at approximately pH 7, while for condensation, it is around pH 4.[3] Each unit change in pH away from these minima can result in a tenfold acceleration of the reaction rate.[3]

Under acidic conditions, the reaction proceeds via mechanisms involving protonated intermediates.

-

Hydrolysis: An ethoxy group on the silicon atom is rapidly and reversibly protonated. This protonation makes the silicon atom more electrophilic, rendering it highly susceptible to a backside nucleophilic attack by water.[2][4] This Sɴ2-Si mechanism results in the displacement of an ethanol molecule and the formation of a silanol group.[4]

-

Condensation: The condensation reaction is initiated by the protonation of a silanol group.[3] This protonated silanol is then attacked by a neutral silanol species. Preferential protonation occurs on the most basic silanols, which are typically found on monomers or at the ends of polymer chains.[2] This tendency leads to the formation of less branched, more linear or "polymeric" networks.[2][4]

In basic media, the mechanisms involve direct nucleophilic attack on the silicon atom.

-

Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This forms a pentacoordinate, negatively charged intermediate (transition state).[3] The subsequent departure of the ethoxide anion (⁻OR), which rapidly protonates to form ethanol, yields the silanol.[3] This process is a bimolecular nucleophilic displacement (Sɴ2-Si) reaction.[3][4]

-

Condensation: The condensation reaction proceeds via the attack of a deprotonated silanol (a silanolate anion, ≡Si-O⁻) on a neutral silanol.[4] The deprotonated silanol preferentially attacks the more acidic silanols (i.e., more highly condensed species), which promotes the formation of highly branched and more compact, "colloidal" structures.[2][4]

Factors Influencing Reaction Kinetics

Several factors beyond catalysis significantly affect the rates of hydrolysis and condensation.

-

Steric and Inductive Effects: The molecular structure of the silane (B1218182) precursor plays a crucial role.

-

Steric Hindrance: The rate of hydrolysis decreases with the increasing size of the alkoxy group. For example, methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes.[5] Steric effects have an even greater impact on the condensation rate.[4]

-

Inductive Effects: Electron-donating groups (e.g., alkyl groups) attached to the silicon increase the rate of acid-catalyzed hydrolysis by stabilizing the partial positive charge on the silicon in the transition state.[2] Conversely, they decrease the rate of base-catalyzed hydrolysis.[2]

-

-

Water/Silane Molar Ratio (r): The concentration of water is critical. Stoichiometrically, a ratio (r) of 2.0 is required for the complete hydrolysis of a tetrathis compound.[4] Increasing the water content generally accelerates hydrolysis, but an excessive amount can inhibit the reaction, potentially due to reduced solubility of the this compound.[4]

-

Solvent: The choice of solvent can influence reaction rates by affecting reactant solubility and the polarity of the transition state.[6]

Quantitative Data on Reaction Kinetics

The rates of hydrolysis and condensation are often described by pseudo-first-order or second-order rate constants, depending on the specific reaction conditions. The tables below summarize representative kinetic data from the literature.

Table 1: Hydrolysis Rate Constants (k_h) for Ethoxysilanes Under Various Conditions

| Silane | Catalyst | Solvent | Temperature (°C) | k_h | Citation |

| TEOS | Phosphoric Acid | Water | Not Specified | 1.1 to 5.4 x 10² M⁻¹s⁻¹ | [4] |

| TEOS | Hydrochloric Acid | Water (Ultrasonic) | Not Specified | 4.5 to 65 x 10⁻² M⁻¹min⁻¹ | [4] |

| TEOS | Ammonia (NH₃) | Not Specified | Not Specified | 1.4 to 8 x 10⁴ s⁻¹ (First Order) | [4] |

| Model Polymer | Various | Not Specified | 25 | 0.29 to 5.4 × 10⁻⁴ min⁻¹ | [4] |

Table 2: Condensation Rate Constants (k_c) for Ethoxysilanes Under Various Conditions

| Reactants | Catalyst | Solvent | Temperature (°C) | k_c | Citation |

| TEOS-derived | Ammonia (NH₃) | Not Specified | Not Specified | 3.2 to 32 × 10³ s⁻¹ (Average) | [4] |

| Trithis compound + Triethoxysilanol | Not Specified | Not Specified | Not Specified | 0.12 mol⁻¹min⁻¹ (Alcohol Condensation) | [7] |

| Trithis compound + Triethoxysilanol | Not Specified | Not Specified | Not Specified | 0.08 mol⁻¹min⁻¹ (Water Condensation) | [7] |

Note: Direct comparison of rates can be challenging due to variations in experimental conditions, definitions of the rate constant, and reaction order assumptions.[4]

Experimental Protocols for Kinetic Studies

The study of this compound hydrolysis and condensation kinetics typically involves monitoring the concentration of various silicon species over time. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for this purpose.[8][9]

-

Reagent Preparation: Prepare stock solutions of the this compound, deionized water, catalyst (e.g., HCl or NH₄OH), and a suitable solvent (e.g., ethanol, dioxane) to ensure homogeneity. An internal standard may be included for quantification.

-

Reaction Initiation: In an NMR tube, combine the this compound, solvent, and internal standard. The reaction is initiated by adding the water and catalyst solution. The tube is quickly shaken and placed in the NMR spectrometer, which is pre-thermostatted to the desired reaction temperature.

-

Data Acquisition: Acquire ²⁹Si NMR spectra at regular time intervals. ¹H NMR can also be used to monitor the formation of ethanol and consumption of water.[9] The use of appropriate acquisition parameters (e.g., a sufficient relaxation delay) is crucial for accurate quantification.[9]

-

Data Analysis: Integrate the signals corresponding to the starting this compound, partially hydrolyzed intermediates (e.g., (EtO)₃Si(OH)), fully hydrolyzed monomers (Si(OH)₄), and various condensed species (dimers, trimers, etc.).

-

Kinetic Modeling: Plot the concentration of reactants and products as a function of time. Fit the data to appropriate rate laws (e.g., first-order, second-order) to extract the rate constants for the individual hydrolysis and condensation steps.

Conclusion

The hydrolysis and condensation of ethoxysilanes are fundamental processes in materials science, governed by a complex interplay of reaction mechanisms and environmental factors. The reaction pathway can be effectively steered by controlling the pH, with acid catalysis favoring the formation of weakly branched polymeric gels and base catalysis leading to more particulate, colloidal structures.[2] Factors such as steric hindrance, inductive effects of substituents, and the water-to-silane ratio also provide critical levers for controlling reaction rates and, ultimately, the final material architecture. A quantitative understanding of these principles, supported by robust experimental techniques like NMR spectroscopy, is essential for the rational design and synthesis of advanced silica-based materials for specialized applications.

References

- 1. benchchem.com [benchchem.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 9. researchgate.net [researchgate.net]

The Role of Ethoxysilanes as Coupling Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxysilane coupling agents are a class of organosilicon compounds that play a pivotal role in enhancing the interfacial adhesion between organic polymers and inorganic substrates. Their unique bifunctional nature allows them to act as a molecular bridge, forming durable covalent bonds at the organic-inorganic interface. This technical guide provides an in-depth exploration of the core principles of this compound coupling agents, including their mechanism of action, key applications in research and drug development, and detailed experimental protocols for their effective utilization.

The general structure of an this compound coupling agent is represented as Y-R-Si-(OC2H5)3, where 'Y' is an organofunctional group compatible with an organic matrix, 'R' is a linker alkyl group, and the triethoxysilyl group is the inorganic-reactive functionality.[1] The selection of the organofunctional group is critical and is tailored to the specific polymer system being used.

Mechanism of Action: A Two-Step Process

The efficacy of this compound coupling agents lies in a two-step reaction mechanism: hydrolysis and condensation.[2][3][4] This process transforms the ethoxy groups into reactive silanol (B1196071) groups, which then form stable bonds with the substrate and with each other.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OC2H5) on the silicon atom undergo hydrolysis to form silanol groups (-OH). This reaction is often catalyzed by adjusting the pH of the solution, typically to a slightly acidic condition (pH 4-5) with an acid like acetic acid.[2][5] The hydrolysis of ethoxysilanes is generally slower than that of their mthis compound (B1618054) counterparts, which offers a longer shelf life and working time for the prepared solution.[2]

-

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Bonding with Inorganic Substrates: The silanol groups react with hydroxyl groups present on the surface of inorganic materials (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[3]

-

Self-Condensation: Adjacent hydrolyzed silane (B1218182) molecules can also condense with each other to form a cross-linked polysiloxane network on the substrate surface.[2][4] This network provides a robust and durable interface.

-

It has also been proposed that this compound reagents can react directly with siloxane bonds on the surface of dehydrated silica, which may even be the preferred reaction pathway in some cases.[6]

Quantitative Performance Data

The performance of this compound coupling agents can be quantified through various mechanical and surface property measurements. The following tables summarize key performance data from various studies. It is important to note that direct comparisons between different studies can be misleading due to variations in substrates, testing conditions, and specific silanes used.

| Silane Type | Substrate | Application | Bond Strength (MPa) | Reference |

| Ethoxy-based | Not Specified | Self-etching adhesive | 12.62 ± 2.48 | [2] |

| Methoxy-based | Dentin | Self-etching adhesive | 14.56 ± 2.97 | [2] |

| Methoxy-based | Dentin | Fifth-generation bonding agent | 21.48 | [2] |

| Property | Methoxy Silanes | Ethoxy Silanes | Reference |

| Hydrolysis Rate | Faster | Slower | [2][7] |

| Byproduct of Hydrolysis | Methanol (B129727) | Ethanol (B145695) | [2] |

| Shelf Life of Solution | Shorter | Longer | [2] |

| Working Time | Shorter | Longer | [2] |

| VOC Concerns | Higher (Methanol is more toxic) | Lower (Ethanol is less toxic) | [2][8] |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible results with this compound coupling agents. Below are methodologies for surface treatment and bond strength testing.

Protocol 1: Surface Treatment of Glass Slides (Wet Processing)

This protocol outlines the liquid-phase deposition of an this compound, such as (3-Aminopropyl)trithis compound (APTES), onto glass slides.[3][9]

Materials:

-

Glass microscope slides

-

Detergent solution (e.g., 2% Hellmanex III)

-

Methanol

-

(3-Aminopropyl)trithis compound (APTES)

-

Anhydrous Toluene or Ethanol

-

Deionized (DI) water

-

Acetic Acid (for non-amino silanes)

-

Nitrogen gas

-

Sonicator

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Place the glass slides in a slide rack and sonicate in a 2% detergent solution for 30 minutes.[9]

-

Rinse the slides thoroughly with DI water.[9]

-

Sonicate the slides in acetone for 15 minutes.[9]

-

Sonicate the slides in methanol for 15 minutes.[9]

-

Dry the slides under a stream of nitrogen gas.[3] The cleaned surface should be rich in hydroxyl groups.

-

-

Silane Solution Preparation:

-

Prepare a 95% ethanol / 5% water solution.[10]

-

For non-amino silanes, adjust the pH to 4.5-5.5 with acetic acid.[5][10] Amino silanes are self-alkaline and do not require acid.[5]

-

Add the this compound with stirring to yield a final concentration of 0.5-2% (v/v).[5][10]

-

Allow the solution to stand for at least 5-60 minutes for hydrolysis to occur.[2][10]

-

-

Silanization:

-

Rinsing and Curing:

-

Remove the slides from the silane solution and rinse briefly with ethanol or the solvent used for the solution to remove excess silane.[3][10]

-

Cure the slides in an oven at 110-120°C for 15-30 minutes to promote the formation of stable siloxane bonds.[3][10] Alternatively, cure at room temperature for 24 hours.[10]

-

-

Storage:

-

Store the functionalized slides in a desiccator to prevent contamination and degradation of the silane layer.[3]

-

Protocol 2: Shear Bond Strength Testing

This protocol describes a method to evaluate the adhesion strength of a bond formed using an this compound coupling agent.[2]

Materials:

-

Substrates treated with this compound

-

Adhesive

-

Universal testing machine with a load cell

Procedure:

-

Sample Preparation:

-

Prepare lap shear specimens by bonding two substrate coupons with a defined overlap area using the desired adhesive.

-

Ensure the adhesive is fully cured according to the manufacturer's instructions.

-

-

Testing:

-

Mount the lap shear specimen in the grips of the universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[2]

-

Record the maximum load at failure.

-

-

Calculation:

-

Calculate the shear bond strength by dividing the maximum load at failure by the overlap area of the bond. The strength is typically expressed in megapascals (MPa).[2]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures described in this guide.

Caption: General reaction mechanism of an this compound coupling agent.

Caption: Experimental workflow for surface treatment with an this compound.

Caption: Workflow for lap shear bond strength testing.

Conclusion

This compound coupling agents are indispensable tools for researchers and scientists working at the interface of organic and inorganic materials. Their slower hydrolysis rate compared to methoxysilanes provides practical advantages in handling and solution stability. A thorough understanding of their reaction mechanism and the implementation of meticulous experimental protocols are paramount to harnessing their full potential in applications ranging from composite materials to surface functionalization in drug delivery and diagnostics. The choice of the specific this compound, with its unique organofunctional group, will ultimately be dictated by the chemistry of the polymer matrix and the desired surface properties.

References

- 1. sunfar-silicone.com [sunfar-silicone.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. witschem.com [witschem.com]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 8. Reacting with the Substrate - Gelest [technical.gelest.com]

- 9. benchchem.com [benchchem.com]

- 10. gelest.com [gelest.com]

A Technical Guide to the Synthesis of Novel Organofunctional Ethoxysilanes

For Researchers, Scientists, and Drug Development Professionals

Organofunctional ethoxysilanes are versatile molecular building blocks that bridge the worlds of organic and inorganic chemistry. Their unique hybrid structure, featuring a reactive organic group and hydrolyzable ethoxy groups, makes them indispensable as coupling agents, surface modifiers, and precursors for advanced materials. In drug development and biomedical research, they are pivotal for creating functionalized silica (B1680970) nanoparticles for drug delivery, diagnostic assays, and bioseparation. This guide provides an in-depth exploration of the core synthetic pathways for creating novel organofunctional ethoxysilanes, complete with detailed experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

The creation of organofunctional ethoxysilanes primarily relies on a few robust and versatile chemical strategies. The choice of pathway is dictated by the desired organic functionality and the nature of the starting materials.

Hydrosilylation

Hydrosilylation is a powerful and widely used method for forming stable silicon-carbon bonds.[1] The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond.[1] This process is most commonly catalyzed by transition metal complexes, with platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst being particularly effective and prominent in organosilicon chemistry.[1][2] The reaction typically proceeds with anti-Markovnikov regioselectivity, yielding a diverse range of organofunctional silanes.[1] This method is fundamental for preparing carbofunctional polysiloxanes and is considered one of the most atom-economical and efficient routes in industrial applications.[3][4]

dot

Caption: General reaction scheme for catalytic hydrosilylation.

Sol-Gel Co-condensation

The sol-gel process is a versatile bottom-up methodology for synthesizing inorganic and hybrid materials from molecular precursors.[1] In the context of organofunctional ethoxysilanes, this pathway is typically used to create functionalized silica networks or particles through the co-condensation of a primary silica source, like tetraethoxysilane (TEOS), with an organofunctional trialkoxysilane.[1][5] The process involves two fundamental steps: hydrolysis of the ethoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by condensation of these silanols to form a network of siloxane (Si-O-Si) bonds.[1][6][7] The kinetics of these reactions are highly dependent on factors such as pH, water-to-silane ratio, catalyst, solvent, and temperature.[1][7] This method is famously employed in the Stöber process to create monodisperse amino-functionalized silica particles by co-condensing TEOS and (3-aminopropyl)trithis compound (APTES).[8][9][10]

dot

References

- 1. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks | MDPI [mdpi.com]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controllable Synthesis of Amino-Functionalized Silica Particles via Co-condensation of Tetrathis compound and (3-Aminopropyl)trithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controllable Synthesis of Amino-Functionalized Silica Particles via Co-condensation of Tetrathis compound and (3-Aminopropyl)trithis compound. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethoxysilane Precursors for Sol-Gel Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ethoxysilane precursors in the synthesis of sol-gel materials. It covers the fundamental chemistry, a comparative analysis of common precursors, detailed experimental protocols, and the influence of synthesis parameters on the final material properties.

Introduction to the Sol-Gel Process

The sol-gel process is a versatile wet-chemical technique used to fabricate a wide range of materials, including glasses, ceramics, and organic-inorganic hybrids.[1][2] The process involves the transition of a system from a liquid solution or "sol" into a solid "gel" phase. For silica-based materials, this is typically achieved through the hydrolysis and condensation of silicon alkoxide precursors, such as ethoxysilanes.[3]

The fundamental reactions governing the sol-gel process are:

-

Hydrolysis: The replacement of alkoxy groups (-OR) with hydroxyl groups (-OH) through reaction with water.

-

Condensation: The formation of siloxane bridges (Si-O-Si) through the reaction of silanol (B1196071) groups, releasing water or alcohol as a byproduct.[4][5]

The kinetics of these reactions are influenced by several factors, including the type of precursor, the water-to-alkoxide ratio, the solvent, temperature, and the pH of the reaction medium, which can be catalyzed by acids or bases.[4][6] Acid-catalyzed reactions generally lead to faster hydrolysis, resulting in linear or weakly branched polymers, while base-catalyzed conditions favor condensation, leading to highly branched, particulate structures.[7][8]

Common this compound Precursors

The choice of this compound precursor is a critical factor that dictates the properties of the resulting sol-gel material.[1] The structure of the precursor, particularly the organic substituents on the silicon atom, influences the rates of hydrolysis and condensation and allows for the incorporation of specific functionalities into the final material.

| Precursor | Abbreviation | Key Features | Common Applications |

| Tetrathis compound | TEOS | The most common precursor for silica (B1680970) gels, forming a three-dimensional cross-linked network of silica.[1] | Preparation of silica nanoparticles, coatings, and bulk glasses.[9] |

| Methyltrithis compound | MTES | The methyl group introduces hydrophobicity and reduces the degree of cross-linking compared to TEOS. | Synthesis of hydrophobic and low-density materials.[1] |

| (3-Aminopropyl)trithis compound | APTES | The amino group provides a site for further functionalization and can act as a base catalyst for the sol-gel process.[9][10] | Surface modification of materials to introduce amine functionalities for biotechnology and as a coupling agent.[9] |

| Trithis compound | TES | Contains a reactive Si-H bond that can be utilized for further chemical modifications. | Used in the preparation of specialized silica materials and coatings. |

| (3-Glycidyloxypropyl)trithis compound | GPTMS | The epoxy ring is a versatile functional group that can undergo ring-opening reactions for the preparation of hybrid materials.[11] | Development of hybrid organic-inorganic coatings and adhesives. |

Experimental Protocols

3.1. General Sol-Gel Synthesis of Silica Nanoparticles (Stöber Method)

This protocol outlines a typical synthesis of silica nanoparticles using an this compound precursor.[9]

Materials:

-

This compound precursor (e.g., TEOS)

-

Ethanol (B145695) (solvent)

-

Ammonium (B1175870) hydroxide (B78521) (catalyst)

-

Deionized water

Procedure:

-

Prepare a solution of ethanol and deionized water in a flask.

-

Add ammonium hydroxide to the solution and stir to ensure a homogeneous mixture. The concentration of the catalyst will influence the reaction rate and the final particle size.[9]

-

While stirring vigorously, add the this compound precursor to the ethanol-water-ammonia mixture. The concentration of the precursor is a key parameter that affects the particle size.[9]

-

Continue stirring for a set period, allowing the hydrolysis and condensation reactions to proceed, leading to the formation of silica nanoparticles.

-

The resulting nanoparticles can be collected by centrifugation and washed with ethanol to remove unreacted precursors and byproducts.

3.2. Preparation of a Hybrid Organic-Inorganic Coating

This protocol describes the synthesis of a hybrid coating using a functional this compound.

Materials:

-

(3-Glycidyloxypropyl)trithis compound (GPTMS)

-

Ethanol

-

Water

-

Acid catalyst (e.g., HCl)

Procedure:

-

In a reaction vessel, mix GPTMS and ethanol.

-

Slowly add a solution of water and HCl to the GPTMS/ethanol mixture while stirring. The molar ratios of water and catalyst to the precursor are critical parameters.

-

Allow the solution to stir at room temperature for a specified period (e.g., 24 hours) to facilitate hydrolysis and partial condensation, forming a stable sol.[7]

-

The resulting sol can be applied to a substrate by dip-coating, spin-coating, or spraying.

-

The coated substrate is then subjected to a thermal treatment (curing) to promote further condensation and the formation of a dense, cross-linked hybrid film.

Visualization of Key Processes

4.1. Sol-Gel Reaction Pathway

The sol-gel process is fundamentally a two-step reaction involving hydrolysis and condensation of the this compound precursor.

Caption: The Sol-Gel Process: From Precursor to Final Material.

4.2. Experimental Workflow for Sol-Gel Synthesis

A typical experimental workflow for synthesizing sol-gel materials involves a series of controlled steps from precursor selection to final material characterization.

Caption: A typical workflow for sol-gel material synthesis.

4.3. Influence of pH on Sol-Gel Morphology

The pH of the reaction medium has a profound impact on the kinetics of hydrolysis and condensation, which in turn determines the final morphology of the sol-gel material.

Caption: The influence of pH on sol-gel reaction kinetics and morphology.

References

- 1. thesis.unipd.it [thesis.unipd.it]

- 2. Sol–gel process - Wikipedia [en.wikipedia.org]

- 3. Sol-Gel Science for Ceramic Materials [sigmaaldrich.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. A statistical design approach to the sol–gel synthesis of (amino)organosilane hybrid nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Navigating the Synthesis: A Technical Guide to Ethoxysilane Safety in the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

Ethoxysilanes are a versatile class of organosilicon compounds widely utilized in research and development for surface modification, as crosslinking agents, and in the synthesis of silica-based materials. Their reactivity, while beneficial for various applications, necessitates a comprehensive understanding and strict adherence to safety protocols to mitigate potential hazards in a laboratory setting. This in-depth technical guide provides a framework for the safe handling of ethoxysilanes, encompassing hazard identification, risk assessment, control measures, and emergency procedures.

Section 1: Understanding the Hazards of Ethoxysilanes

Ethoxysilanes present a range of health and physical hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Inhalation of vapors can irritate the respiratory tract.[3][4][5] Skin contact may cause irritation, and some ethoxysilanes can cause severe skin burns and eye damage.[6][7] Many ethoxysilanes are flammable liquids and their vapors can form explosive mixtures with air.[3][6][8] A critical hazard is their reactivity with water, moisture, and protic solvents, which leads to the release of ethanol (B145695), a flammable and volatile alcohol.[3][9][10][11]

Chemical Reactivity

The fundamental reaction of concern is the hydrolysis of the ethoxy groups (Si-OEt) in the presence of water, which produces ethanol and silanol (B1196071) intermediates (Si-OH). These silanols can then condense to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This reactivity is central to their applications but also a key safety consideration. The hydrolysis rate is influenced by pH, with acid-catalyzed hydrolysis being significantly faster.[12][13]

Section 2: Quantitative Data on Common Ethoxysilanes

For a comparative overview, the following table summarizes key quantitative data for several commonly used ethoxysilanes. This information is crucial for conducting thorough risk assessments.

| Chemical Name (Abbreviation) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |

| Tetrathis compound (TEOS) | 78-10-4 | C8H20O4Si | 208.33 | 168 | 45[14] |

| (3-Aminopropyl)trithis compound (APTES) | 919-30-2 | C9H23NO3Si | 221.37[7] | 217 | 96 |

| Vinyltrithis compound (VTES) | 78-08-0 | C8H18O3Si | 190.31 | 161 | 38[11] |

| Trithis compound | 998-30-1 | C6H16O3Si | 164.28[15] | 134-135 | 26[16] |

Note: Data is compiled from various safety data sheets and chemical databases. Always refer to the specific SDS for the product in use.

Section 3: Hierarchy of Controls for Safe Handling

To minimize the risks associated with ethoxysilanes, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing this compound hazards.

Engineering Controls

Engineering controls are the most effective measure for minimizing exposure to hazardous chemicals.

-

Fume Hoods: All work with ethoxysilanes that may generate vapors should be conducted in a certified chemical fume hood to keep exposure as low as possible.[1][17]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8][9]

-

Inert Atmosphere: For moisture-sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving ethoxysilanes.

-

Training: All personnel must be trained on the specific hazards of the ethoxysilanes they will be working with, as well as the established safety protocols and emergency procedures.[5]

-

Restricted Access: Limit access to areas where ethoxysilanes are being used to authorized personnel only.

-

Hygiene Practices: Wash hands thoroughly after handling ethoxysilanes.[9] Do not eat, drink, or smoke in the laboratory.[6][18]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye Protection: Chemical splash goggles are mandatory.[3][9] A face shield should be worn when there is a significant risk of splashing.[6]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3][9] Inspect gloves for any signs of degradation before use.[6]

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be considered.[3][9]

-

Respiratory Protection: If engineering controls do not maintain exposure below occupational exposure limits, a NIOSH-certified respirator with an appropriate cartridge for organic vapors should be used.[9]

Section 4: Experimental Protocols for Safe Handling

The following are generalized protocols for common laboratory procedures involving ethoxysilanes. These should be adapted to the specific requirements of the experiment and the particular this compound being used.

Protocol for Dispensing and Transferring Ethoxysilanes

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment (e.g., glassware, syringes, septa) inside the fume hood.

-

Don the appropriate PPE: chemical splash goggles, lab coat, and nitrile or neoprene gloves.

-

-

Procedure:

-

Ground and bond containers when transferring flammable liquids to prevent static discharge.[3][8]

-

Use a syringe or cannula for transferring moisture-sensitive ethoxysilanes under an inert atmosphere.

-

For less sensitive ethoxysilanes, carefully pour the required amount into a graduated cylinder or other vessel, minimizing splashing.

-

Immediately and securely cap the source bottle and the receiving vessel.

-

-

Cleanup:

-

Wipe down the work area with a suitable solvent (e.g., isopropanol) to decontaminate any minor drips.

-

Properly dispose of any contaminated materials as hazardous waste.

-

Protocol for Storage of Ethoxysilanes

-

Store ethoxysilanes in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][8][9]

-

Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.[3][6][9]

-

Store away from incompatible materials such as oxidizing agents, acids, and water.[3][9]

-

Flammable liquid storage cabinets are recommended.

Protocol for Disposal of this compound Waste

-

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][19]

-

Collect waste in clearly labeled, compatible containers.

-

Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

Section 5: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving ethoxysilanes.

Caption: Workflow for responding to emergencies involving ethoxysilanes.

Spill Response

-

Minor Spill (in a fume hood):

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Call emergency services and inform them of the nature of the spill.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Fire Response

-

Ethoxysilanes are flammable. In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5][9]

-

Do not use water as it can react with ethoxysilanes and spread the fire.[5]

-

For a large fire, evacuate the area and call the fire department.

First Aid for Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9] Seek medical attention.[9]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.[7][9]

-

Inhalation: Move the affected person to fresh air.[5][9] If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[6]

Section 6: Conclusion

The safe handling of ethoxysilanes in a research laboratory is paramount to protecting the health and safety of all personnel. By understanding the hazards, implementing a robust hierarchy of controls, adhering to established protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with these valuable compounds. Continuous vigilance and a strong safety culture are the cornerstones of a safe and productive research environment.

References

- 1. enhs.uark.edu [enhs.uark.edu]

- 2. TRIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. gelest.com [gelest.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. nj.gov [nj.gov]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. cfmats.com [cfmats.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gelest.com [gelest.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. gelest.com [gelest.com]

- 16. Trithis compound | C6H16O3Si | CID 13830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 18. (3-Aminopropyl)Trithis compound Manufacturers, with SDS [mubychem.com]

- 19. carlroth.com:443 [carlroth.com:443]

The Formation of Self-Assembled Monolayers Using Ethoxysilanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal role ethoxysilanes play in the creation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on the surface of a substrate, offering a versatile platform for tailoring surface properties. This technology is particularly relevant in drug development, biomaterial science, and nanotechnology, where precise control over surface chemistry and topography is paramount. Ethoxysilanes, a class of organosilicon compounds, are widely utilized for SAM formation on hydroxylated surfaces due to their ability to form robust covalent bonds with the substrate.

Core Principles: The Chemistry of Ethoxysilane SAM Formation

The assembly of this compound molecules into a densely packed monolayer is a multi-step process driven by hydrolysis and condensation reactions. The overall quality and integrity of the resulting SAM are highly dependent on meticulous control over the reaction conditions.

The foundational mechanism involves two key chemical reactions:

-

Hydrolysis: The process is initiated by the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silane (B1218182) molecule in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This step is critical as it "activates" the silane molecules for subsequent bonding. The presence of a controlled amount of water is therefore essential; insufficient water can lead to incomplete hydrolysis and a low-density SAM, while an excess can cause premature polymerization of the silanes in solution, leading to the deposition of aggregates and multilayers.[1][2]

-

Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:

-

Vertical Condensation: The silanol groups react with the hydroxyl groups (-OH) present on the substrate surface (e.g., silicon oxide, glass, or other metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[3][4] This anchors the silane molecules to the surface.

-

Lateral Condensation: Adjacent hydrolyzed silane molecules can also react with each other, forming intermolecular siloxane bridges (Si-O-Si). This lateral cross-linking contributes to the stability and robustness of the monolayer.[3][5]

-

The quality of the final SAM is influenced by several factors, including the purity of the silane, the cleanliness and hydroxylation of the substrate, the solvent used, and the reaction temperature and humidity.[6][7][8] For instance, lower reaction temperatures can slow down the SAM formation rate, which may result in a more ordered monolayer with stronger van der Waals interactions between the alkyl chains.[9]

Visualizing the Pathway: SAM Formation Mechanism

The following diagram illustrates the sequential steps involved in the formation of an this compound self-assembled monolayer on a hydroxylated substrate.

Caption: The reaction pathway for this compound SAM formation.

Experimental Protocols: A Step-by-Step Guide to SAM Deposition

The successful formation of a high-quality this compound SAM is contingent on a well-defined and meticulously executed experimental protocol. The following provides a generalized yet detailed methodology for the deposition of this compound SAMs from a solution phase.

1. Substrate Preparation (Silicon Wafer Example):

-

Cleaning: Begin by sonicating the silicon wafer in a sequence of high-purity solvents, such as acetone (B3395972) and isopropanol, for 15 minutes each to remove organic contaminants.

-

Hydroxylation: To generate a high density of hydroxyl groups on the surface, immerse the cleaned wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid, H₂SO₄, and 30% hydrogen peroxide, H₂O₂) at 90-100°C for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinsing and Drying: Thoroughly rinse the hydroxylated substrate with deionized (DI) water and then dry it under a stream of high-purity nitrogen gas.[10] The substrate should be used immediately to prevent re-contamination.

2. Silane Solution Preparation:

-